N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898407-66-4
VCID: VC4817802
InChI: InChI=1S/C22H20FN3O2S/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
SMILES: C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CS4
Molecular Formula: C22H20FN3O2S
Molecular Weight: 409.48

N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 898407-66-4

Cat. No.: VC4817802

Molecular Formula: C22H20FN3O2S

Molecular Weight: 409.48

* For research use only. Not for human or veterinary use.

N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide - 898407-66-4

Specification

CAS No. 898407-66-4
Molecular Formula C22H20FN3O2S
Molecular Weight 409.48
IUPAC Name N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-fluorophenyl)oxamide
Standard InChI InChI=1S/C22H20FN3O2S/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
Standard InChI Key UQGZWOFMXYWLNR-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CS4

Introduction

N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its diverse structural components, including a fluorophenyl group, an indoline moiety, and a thiophene ring. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and amines. The specific arrangement of functional groups in this molecule suggests potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. Common synthetic routes include the formation of the oxalamide backbone through reactions with oxalyl chloride and subsequent introduction of the fluorophenyl, indolinyl, and thiophenyl groups via coupling reactions such as Suzuki or Heck coupling.

Synthesis Steps

  • Formation of Oxalamide Backbone: Reaction with oxalyl chloride.

  • Introduction of Functional Groups: Suzuki or Heck coupling reactions for fluorophenyl, indolinyl, and thiophenyl groups.

  • Optimization: Solvent selection, temperature control, and reaction time adjustments for yield and purity.

Potential Applications

The unique structural features of N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide make it a valuable candidate for further research into its biological activity and potential therapeutic uses. It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Potential Applications Table

Application AreaPotential Use
Medicinal ChemistryTherapeutic agent development
Materials ScienceAdvanced materials synthesis

Research Findings and Future Directions

Detailed biochemical studies are necessary to elucidate the precise molecular targets and pathways involved in the biological activity of N1-(2-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. Future research should focus on optimizing synthesis conditions and exploring its therapeutic potential through in vitro and in vivo studies.

Future Research Directions

  • Optimization of Synthesis Conditions: Improving yield and purity.

  • In Vitro and In Vivo Studies: Evaluating biological activity and safety.

  • Mechanism of Action Studies: Identifying molecular targets and pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator